2-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid
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Description
“2-(2-Oxo-2-piperidin-1-ylethoxy)benzoic acid” is a chemical compound with the molecular formula C14H17NO4 . It has a molecular weight of 279.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO3S/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Metabolic Pathway Exploration
Research has delved into the metabolic pathways of novel antidepressants, revealing the transformation of specific compounds into benzoic acid derivatives through enzymatic reactions. This includes the study of Lu AA21004 metabolism, which is oxidized to various metabolites, including a benzoic acid derivative, through the action of cytochrome P450 enzymes and other metabolic enzymes. These findings elucidate the metabolic fate of such compounds in the human body, contributing to a better understanding of their pharmacokinetics and potential interactions (Hvenegaard et al., 2012).
Crystal Engineering and Polymorphism
Another area of research focuses on the co-crystallization of benzoic acid derivatives with various bases to explore stoichiometric variants and polymorphism. This study provides insights into the crystal engineering of such compounds, which is critical for the development of materials with specific physical and chemical properties. The findings demonstrate the versatility of benzoic acid derivatives in forming co-crystals with different polymorphs, contributing to the field of material science and offering potential applications in drug formulation and design (Skovsgaard & Bond, 2009).
Molecular Interactions and Structural Analysis
Further studies have investigated the hydrogen-bonded interactions between amino alcohol and benzoic acid molecules, revealing the formation of novel and unique crystalline complexes. These studies utilize techniques such as X-ray diffraction, Raman, and FTIR spectroscopy to elucidate the molecular structure and interactions within these complexes. Such research contributes to our understanding of molecular assembly and the role of hydrogen bonding in the formation of complex structures, with implications for the design of new materials and pharmaceuticals (Dega-Szafran et al., 2017).
Fluorescence Probes Development
Benzoic acid derivatives have also been explored for their potential in developing novel fluorescence probes for detecting reactive oxygen species. This research highlights the chemical versatility of these compounds in designing sensitive and selective probes for biological and chemical applications. Such probes can significantly contribute to the study of oxidative stress and its implications in various diseases and biological processes (Setsukinai et al., 2003).
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQBRCPTSGVJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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